

4-(4-Ethylcyclohexyl)cyclohexanone molecular weight and formula

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Compound of Interest

Compound Name:	4-(4-Ethylcyclohexyl)cyclohexanone
Cat. No.:	B181713

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An In-depth Technical Guide to **4-(4-Ethylcyclohexyl)cyclohexanone**

Introduction

4-(4-Ethylcyclohexyl)cyclohexanone is an alicyclic ketone that serves as a significant intermediate in the field of materials science, particularly in the synthesis of liquid crystal monomers.^[1] Its molecular architecture, characterized by a rigid two-ring cyclohexyl system and a polar carbonyl functional group, imparts unique properties that are highly desirable for modulating the optical and thermal characteristics of liquid crystal displays.^[1] This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications, tailored for professionals in chemical research and development.

Molecular and Physicochemical Properties

The fundamental properties of **4-(4-Ethylcyclohexyl)cyclohexanone** are rooted in its chemical structure. The presence of the bicyclohexyl core creates a sterically demanding and conformationally rigid scaffold, while the ketone group introduces polarity and a site for further chemical modification.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₄ O	Derived
Molecular Weight	208.34 g/mol	
Exact Mass	208.1827 u	
Monoisotopic Mass	208.1827 u	
Heavy Atom Count	15	
Rotatable Bond Count	2	[2]

Molecular Structure Diagram

Caption: Molecular structure of **4-(4-Ethylcyclohexyl)cyclohexanone**.

Synthesis and Manufacturing

The synthesis of 4-(4-alkylcyclohexyl)cyclohexanones is a critical process for producing intermediates for liquid crystals and other advanced materials. A common and efficient strategy involves the oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic methods prioritize environmentally benign processes, utilizing clean oxidants and catalytic systems.

Green Oxidation Protocol

A patented method for similar compounds outlines a green chemistry approach using hydrogen peroxide as the oxidant.[\[3\]](#) This process is advantageous because the primary byproduct is water, minimizing hazardous waste. The reaction is typically catalyzed by a tungstate salt, such as sodium tungstate, in combination with a phase-transfer catalyst or co-catalyst like phosphotungstic acid.[\[3\]](#)

Reaction: 4-(4-Ethylcyclohexyl)cyclohexanol + H₂O₂ --(Catalyst)--> **4-(4-Ethylcyclohexyl)cyclohexanone** + 2H₂O

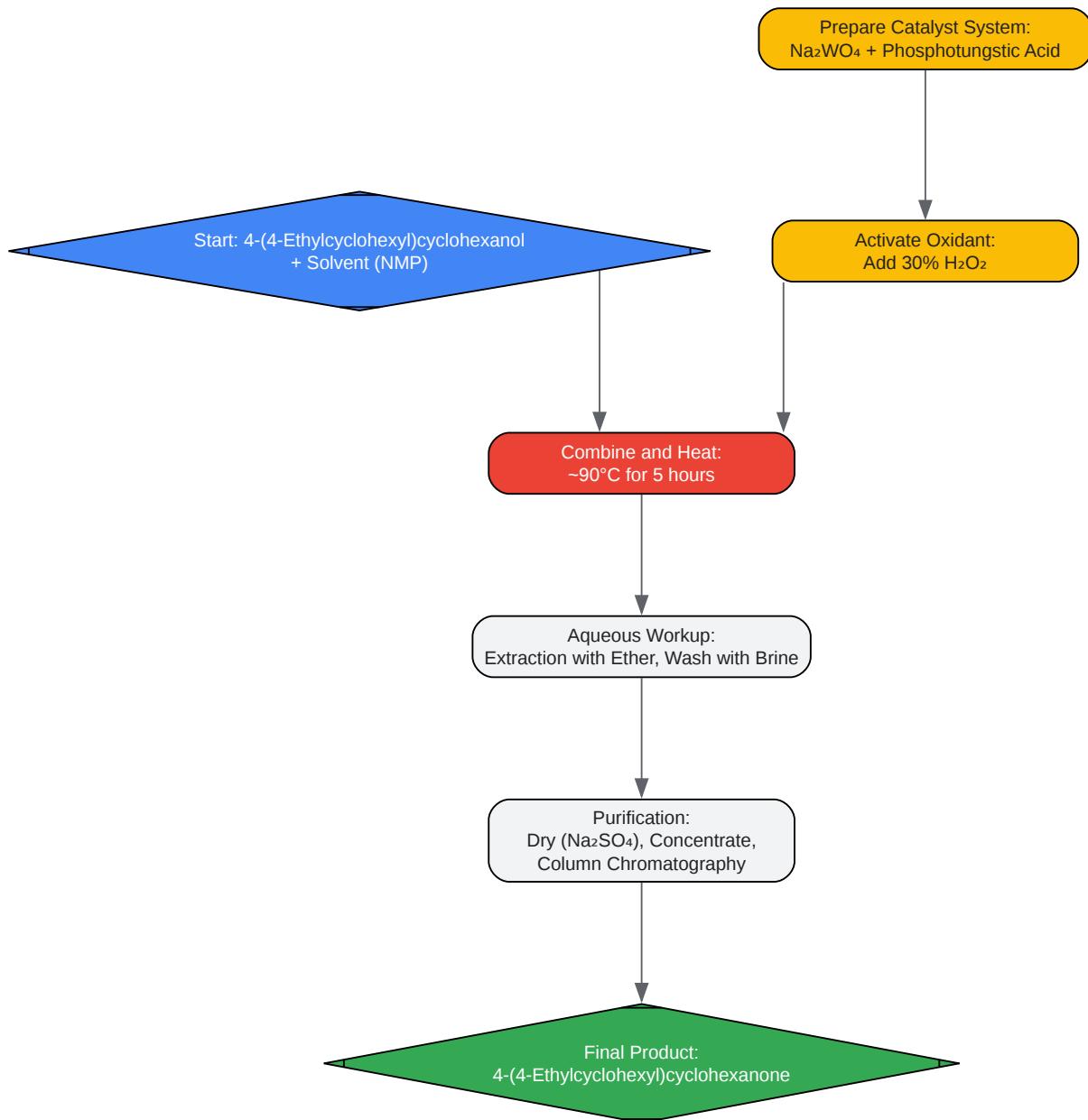
Causality of Experimental Choices:

- Oxidant: Hydrogen peroxide (H_2O_2) is selected for its high "atom economy" and the non-toxic nature of its water byproduct. This avoids the use of stoichiometric heavy-metal oxidants like chromium reagents, which are toxic and create disposal challenges.[3]
- Catalyst System: A tungstate-based catalyst is employed due to its high efficacy in activating hydrogen peroxide for the selective oxidation of secondary alcohols to ketones without significant side reactions.
- Solvent: A high-boiling, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) can be used to ensure the solubility of reactants and facilitate the reaction at elevated temperatures, leading to a higher reaction rate.[3]

Experimental Workflow: Step-by-Step Oxidation

- Catalyst Preparation: In a suitable reaction vessel, sodium tungstate dihydrate and phosphotungstic acid are mixed and stirred.[3]
- Oxidant Addition: 30% hydrogen peroxide is added to the catalyst mixture and stirred until the solution becomes homogeneous.[3]
- Reactant Addition: The substrate, 4-(4-ethylcyclohexyl)cyclohexanol, is added to the activated oxidant solution along with the solvent (e.g., NMP).[3]
- Reaction: The mixture is heated to approximately 90°C and maintained for several hours until the reaction is complete, as monitored by gas chromatography (GC).[3]
- Workup and Purification: Upon completion, the reaction mixture is cooled. The product is typically extracted with an organic solvent (e.g., ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, often via column chromatography or recrystallization, to yield the final high-purity ketone.[4]

Synthesis Workflow Diagram

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Caption: Workflow for the green synthesis of **4-(4-Ethylcyclohexyl)cyclohexanone**.

Spectroscopic Validation System

Confirming the identity and purity of the synthesized **4-(4-Ethylcyclohexyl)cyclohexanone** is paramount. A multi-technique spectroscopic approach provides a self-validating system where the data from each analysis must be consistent with the target structure.

- Infrared (IR) Spectroscopy: The most telling transformation is the disappearance of the broad O-H stretching band (from the starting alcohol) around 3300 cm^{-1} and the appearance of a strong, sharp C=O stretching band characteristic of a ketone, typically found around 1715 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum will show a complex series of overlapping signals in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the 24 protons on the two cyclohexyl rings and the ethyl group. The distinct triplet of the ethyl's methyl group and the quartet of its methylene group would be identifiable. The proton on the carbon adjacent to the alcohol in the starting material would shift significantly.
 - ^{13}C NMR: The carbon spectrum provides definitive proof. The most downfield signal will be the carbonyl carbon (C=O), appearing around 210 ppm. The signal for the carbon previously bonded to the hydroxyl group (C-OH) in the starting material (around 70 ppm) will have disappeared.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M^+) corresponding to the molecular weight of the product ($\text{m/z} = 208.34$). The fragmentation pattern will be characteristic of the bicyclohexyl ketone structure.

Applications in Drug Development and Materials Science

While the primary documented application of **4-(4-Ethylcyclohexyl)cyclohexanone** is in materials science, its structural motifs are relevant to medicinal chemistry.

Liquid Crystal Intermediate

The compound is a key building block for liquid crystal monomers.^[1] Its rigid, non-aromatic core provides the necessary structural anisotropy, while the ketone group offers a handle for further reactions, such as esterification or condensation, to create the final liquid crystal molecules.^[1] These resulting materials are used in liquid crystal mixtures to fine-tune properties like clearing point, viscosity, and dielectric anisotropy, which are critical for the performance of display devices.

Scaffold in Medicinal Chemistry

Alicyclic rings are prevalent in drug design as bioisosteres for aromatic rings, offering improved metabolic stability and solubility profiles. The 4,4'-disubstituted bicyclohexyl scaffold of this molecule provides a defined three-dimensional vector for positioning pharmacophoric groups. Although not a drug itself, it can serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. The ketone functionality can be readily converted into other groups (amines, alcohols, heterocycles) to explore structure-activity relationships (SAR) in a drug discovery program. For instance, similar cyclohexanone derivatives are used in the synthesis of various pharmaceuticals.^{[5][6]}

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